N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide
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Overview
Description
N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropanoyl groups attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide typically involves the reaction of 2,2-dimethylpropanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of substituted hydrazides.
Scientific Research Applications
N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide.
N-(2,2-Dimethylpropanoyl)-2-methoxybenzohydrazide: A structurally similar compound with different substituents on the benzene ring.
2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-ylacetic acid: Another related compound with a thiazole ring .
Uniqueness
N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide is unique due to its dual 2,2-dimethylpropanoyl groups, which impart distinct steric and electronic properties.
Properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)7(13)11-12-8(14)10(4,5)6/h1-6H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMKFLALUQKMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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